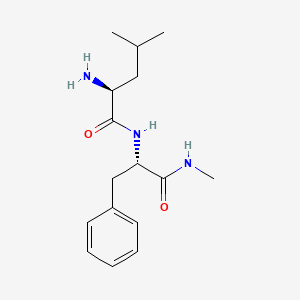

L-Leucyl-L-phenylalanine methylamide

Description

Significance as a Dipeptide Derivative in Chemical Biology

The significance of L-Leucyl-L-phenylalanine methylamide in chemical biology is intrinsically linked to its structure as a C-terminally modified dipeptide. In peptides and proteins, the C-terminus typically ends with a carboxyl group (-COOH), which is negatively charged at physiological pH. Modifying this terminus to a carboxamide, in this case, a secondary methylamide (-CONHCH₃), has profound implications for the molecule's properties.

C-terminal amidation is a common strategy in peptide chemistry to enhance metabolic stability. nih.gov The neutral amide group can confer resistance to degradation by certain enzymes like carboxypeptidases, which specifically recognize and cleave the peptide bond adjacent to a free C-terminal carboxylate. nih.govbldpharm.com This increased stability is a critical attribute for peptides designed for therapeutic or diagnostic applications.

Furthermore, this modification can significantly influence a peptide's conformation, hydrophobicity, and ability to engage in hydrogen bonding. chemimpex.com These changes can, in turn, affect how the peptide interacts with biological targets such as receptors or enzymes, potentially altering its biological activity. chemimpex.com Roughly half of all biologically active peptides feature a C-terminal amide, underscoring the importance of this modification for mimicking the structure and function of native biomolecules. chemimpex.com

Overview of its Research Utility in Peptide-Based Systems

This compound primarily serves as a specialized molecular building block in the synthesis of larger peptides and peptidomimetics for various research applications, including drug discovery and metabolic studies. chemimpex.comacs.org

A notable application is its use as a precursor in research programs targeting specific enzymes. For instance, the N-protected form of the dipeptide, Z-Leu-Phe-NHMe, was specifically required to support research on matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and disease processes. acs.orglookchem.com A study highlighted the challenges of producing this dipeptide with high purity via traditional chemical methods, particularly the difficulty in removing an isoleucine-containing impurity (Z-Ile-Phe-NHMe). lookchem.com

To overcome this, an enzymatic synthesis approach was developed using a cross-linked enzyme crystal of thermolysin (PeptiCLEC-TR). lookchem.com This biocatalytic method demonstrated the utility of enzymes in preparing high-purity dipeptides like this compound, offering advantages in product purity and reducing waste. lookchem.com

Table 1: Enzymatic Synthesis of Z-Leu-Phe-NHMe lookchem.com This table summarizes the conditions and results for the enzymatic synthesis of the N-protected precursor of this compound.

| Parameter | Condition/Value |

| Enzyme | PeptiCLEC-TR (Thermolysin) |

| Substrate 1 | Z-Leucine |

| Substrate 2 | Phenylalanine Methylamide |

| Solvent | 50% Aqueous Ethanol |

| Yield | 68% |

Beyond its role in MMP inhibitor research, the compound is utilized in broader pharmaceutical development for its potential to enhance the bioavailability of therapeutic agents and in neuroscience research to study effects on neurotransmitter systems. chemimpex.com Its structural characteristics, including enhanced stability and bioactivity, position it as a versatile tool for scientists creating novel peptide-based systems. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methyl-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-11(2)9-13(17)15(20)19-14(16(21)18-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,21)(H,19,20)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTAFXBNPKBRNX-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of L Leucyl L Phenylalanine Methylamide

Methodologies for Dipeptide Synthesis

The synthesis of dipeptides like L-Leucyl-L-phenylalanine methylamide can be achieved through various chemical and biological methods. These approaches are often tailored to achieve specific outcomes, such as high yield, purity, and the desired stereochemistry.

Chemical Synthesis Approaches and Protecting Group Strategies

The chemical synthesis of dipeptides is a cornerstone of peptide chemistry, necessitating meticulous control over reactive functional groups to prevent unwanted side reactions and polymerization. springernature.comnih.gov This is accomplished through the use of protecting groups, which temporarily mask the α-amino group, the carboxylic acid terminus, and any reactive side chains of the constituent amino acids. springernature.comnih.gov

The selection of an appropriate protecting group strategy is paramount for a successful synthesis. springernature.com Orthogonal protecting groups, which can be removed under different conditions, are often employed to allow for the selective deprotection and coupling of amino acids in a controlled manner. jocpr.com Common protecting groups for the amino group include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). jocpr.comcreative-peptides.com The Boc group is typically removed with a strong acid, while the Fmoc group is cleaved under basic conditions. creative-peptides.commasterorganicchemistry.com Carboxyl groups are often protected as esters, such as methyl or benzyl (B1604629) esters. masterorganicchemistry.com

The general steps for the chemical synthesis of a dipeptide like this compound are as follows:

Protection: The amino group of L-leucine and the carboxyl group of L-phenylalanine are protected.

Coupling: The protected amino acids are coupled using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to form the peptide bond.

Deprotection: The protecting groups are removed to yield the final dipeptide.

Solid-phase peptide synthesis (SPPS) is a widely used technique that simplifies the purification process by attaching the growing peptide chain to a solid resin support. masterorganicchemistry.com

Chemoenzymatic and Fermentative Production Methods for Dipeptides

In recent years, chemoenzymatic and fermentative methods have emerged as promising alternatives to purely chemical synthesis for dipeptide production. nih.gov These methods offer advantages such as high stereoselectivity, milder reaction conditions, and reduced environmental impact. ucl.ac.uk

Chemoenzymatic synthesis combines chemical steps with enzymatic reactions. For instance, enzymes like aminopeptidases can catalyze the formation of peptide bonds. asm.orgresearchgate.net One approach involves using a free amino acid as the acyl donor and an aminoacyl methyl ester as the acyl acceptor in the presence of an appropriate enzyme. asm.orgresearchgate.net Phenylalanine ammonia (B1221849) lyases (PALs) are another class of enzymes used in the asymmetric synthesis of amino acids, which can be building blocks for dipeptides. nih.govresearchgate.net These enzymes can catalyze the addition of ammonia to cinnamic acid derivatives to produce L-phenylalanine. nih.gov

Fermentative production utilizes microorganisms to produce dipeptides. nih.gov This can be achieved by engineering microorganisms to express specific enzymes or entire metabolic pathways for dipeptide synthesis. google.com For example, recombinant E. coli has been used to produce dipeptide intermediates. google.com This biotechnological approach has the potential for large-scale, cost-effective production of dipeptides.

Incorporation as a Building Block in Complex Molecular Architectures

Researchers have utilized this dipeptide derivative in the development of peptide-based drugs and as a component in sophisticated molecular architectures. chemimpex.com For example, dipeptides can serve as linkers in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to cancer cells. nih.gov The properties of the dipeptide linker, such as its hydrophilicity, can significantly impact the efficacy and stability of the ADC. nih.gov

Derivatization and Functionalization for Advanced Research Applications

The chemical structure of this compound can be further modified through derivatization and functionalization to create novel compounds with tailored properties for specific research applications.

Synthesis of Methylamide-Containing Dipeptide Analogs

The synthesis of analogs of this compound, where the methylamide group is a key feature, allows for the exploration of structure-activity relationships. The methylamide group can enhance the stability of the peptide bond to enzymatic degradation and influence its conformational preferences.

The synthesis of such analogs often follows standard peptide coupling procedures, where one of the amino acids is modified to contain the methylamide functionality prior to coupling. For instance, the synthesis of a methylamine-bridged enkephalin analogue involved the use of a building block containing a methylamine (B109427) group. nih.govacs.org These modifications can lead to compounds with altered biological activities and receptor binding affinities. nih.gov

Grafting and Functionalization for Chiral Polymer Synthesis

Dipeptides like this compound can be grafted onto polymer backbones to create chiral polymers. These materials are of interest for applications in chiral separations, catalysis, and as biomaterials. The "grafting onto" method involves attaching pre-synthesized peptide chains to a functionalized polymer. nih.gov

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a powerful tool for efficiently grafting peptides onto polymers. nih.gov This approach allows for the creation of well-defined graft copolymers where the peptide side chains can induce a specific secondary structure, such as an α-helix, in the polymer backbone. nih.gov The interaction between the chiral peptide grafts and the polymer backbone can lead to unique chiroptical properties. researchgate.netresearchgate.net

Molecular Mechanisms and Biological Activities of L Leucyl L Phenylalanine Methylamide in Research Models

Modulation of Neurotransmitter Systems in Neuroscience Research

While direct studies on L-Leucyl-L-phenylalanine methylamide's specific effects on neurotransmitter systems are specialized, research on its components and related peptides provides significant insights. chemimpex.com The amino acid L-phenylalanine, a core component of the dipeptide, is known to influence neurological pathways. For instance, L-phenylalanine can stimulate the secretion of pancreatic hormones like insulin (B600854) and glucagon, an effect potentially mediated by the vagus nerve, which expresses the Calcium-Sensing Receptor (CaSR). endocrine-abstracts.org This suggests a link between amino acid sensing in the gut and central neural regulation. endocrine-abstracts.org

Further research has shown that L-phenylalanine can evoke local inhibitory reflexes in the guinea pig jejunum, a process mediated by CaSR on mucosal enteroendocrine cells. frontiersin.org In the context of neurodegenerative processes, related formylated peptides such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) have been shown to induce apoptosis in murine neurons. nih.gov This process involves the activation of the intrinsic apoptotic pathway, including caspase-9 and caspase-3, linked to an increase in inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) release. nih.gov

Immune System Modulation and Leukocyte Chemoattraction Mechanisms (referencing related formylated peptides)

The immune-modulating properties of peptides structurally related to this compound are well-documented, particularly for N-formylated peptides like N-formyl-methionyl-leucyl-phenylalanine (fMLP). fMLP is a powerful chemoattractant for leukocytes, playing a crucial role in the innate immune response to bacterial infections and tissue injury. nih.govwikipedia.orggenscript.com It acts as a potent chemotactic factor for polymorphonuclear leukocytes (PMNs) and an activator for macrophages. wikipedia.orgnih.gov

The mechanism of action involves binding to specific formyl peptide receptors (FPRs) on immune cells, which triggers cellular activation. nih.gov This chemoattraction is a key part of the initial line of defense against pathogens. wikipedia.org Beyond chemoattraction, these peptides influence broader immune signaling. For example, fMLP can regulate cytokine signaling pathways by inducing the expression of Suppressor of Cytokine Signaling-1 (SOCS1) in human myeloid cells and neutrophils. nih.gov This induction can desensitize neutrophils to other signals, such as Granulocyte Colony-Stimulating Factor (G-CSF), demonstrating cross-talk between chemoattractant and cytokine pathways. nih.gov Furthermore, fMLP has been observed to promote the differentiation of human mesenchymal stem cells toward an osteoblastic lineage, highlighting its diverse effects on cell fate. nih.gov

Receptor Binding and Activation Studies

The biological effects of this compound and its analogs are mediated through interactions with several key receptor families.

The components and analogs of this compound interact with multiple G Protein-Coupled Receptors (GPCRs). The related bacterial peptide fMLP binds to formyl peptide receptors (FPR and FPRL1), which are members of the GPCR family, to initiate chemoattraction. genscript.com Furthermore, the constituent amino acid L-phenylalanine has been identified as an activator for several orphan Class A GPCRs, including GPR12, GPR84, and GPR88. scholaris.cascholaris.ca The activation of these receptors by L-phenylalanine suggests it may have a more significant role in metabolic processes than previously understood. scholaris.ca The general mechanism of Class A GPCR activation involves an allosteric process that connects agonist binding to the recruitment of G-proteins, characterized by the outward movement of the transmembrane helix 6 (TM6). nih.gov This common activation pathway links key structural motifs from the ligand-binding pocket to the G-protein coupling region. nih.gov

The Calcium-Sensing Receptor (CaSR), a class C GPCR, is a significant target for the L-phenylalanine component of the dipeptide. researchgate.net Aromatic L-amino acids, particularly L-phenylalanine, act as positive allosteric modulators of CaSR, enhancing the receptor's sensitivity to extracellular calcium (Ca2+). researchgate.netnih.govnih.govnih.gov This interaction occurs at an L-phenylalanine binding site located in the hinge region of the CaSR's extracellular domain (ECD). nih.gov The binding of L-phenylalanine to this site globally enhances the cooperative activation of the receptor by Ca2+. nih.gov This modulation is critical for various physiological processes, including the regulation of parathyroid hormone secretion and the secretion of cholecystokinin (B1591339) (CCK) from intestinal I cells. nih.govmedchemexpress.com Studies have shown that L-phenylalanine-induced CCK secretion is dependent on CaSR. nih.gov The interaction is stereoselective, with L-phenylalanine being significantly more potent than its D-isomer. frontiersin.orgnih.gov

Dipeptides are an important class of ligands for the 18 kDa Translocator Protein (TSPO), which is located on the outer mitochondrial membrane and is involved in processes like neurosteroid synthesis. nih.gov Structure-activity relationship studies on dipeptide TSPO ligands, such as analogs of N-phenylpropionyl-L-tryptophanyl-L-leucine amide, have revealed key pharmacophore requirements. nih.govresearchgate.net The specific amino acid residues and the nature of the C-terminal group are crucial for activity. For instance, replacing the C-terminal amide group with a methylamide, as seen in this compound, can alter the anxiolytic activity in related dipeptides. nih.gov The design of these ligands is often based on mimicking non-peptide prototypes like alpidem, where amino acid side chains (e.g., phenylalanine and leucine) simulate the aromatic and aliphatic fragments of the original molecule. nih.govresearchgate.net The binding of ligands to TSPO is complex, involving amino acid sequences across the five transmembrane domains of the protein. nih.gov

Influence on Cellular Processes

The interactions of this compound and its related compounds at the receptor level translate into significant effects on various cellular processes.

Apoptosis: The formylated peptide fMLP has been shown to induce apoptosis in primary cultures of murine neurons. nih.gov This effect is dose-dependent and is mediated by the upregulation of nitric oxide and the subsequent activation of caspase-9 and caspase-3. nih.gov

Cell Differentiation: fMLP influences the differentiation of stem cells, promoting osteoblastic commitment in human bone marrow-derived mesenchymal stem cells while suppressing adipogenic differentiation. nih.gov This is mediated through the FPR1 receptor and its downstream signaling pathways. nih.gov

Immune Cell Metabolism and Function: The constituent amino acid L-phenylalanine acts as a metabolic checkpoint in human CD4+ T cells, particularly Th2 cells. biorxiv.org It has been found to boost glycolysis while limiting oxidative phosphorylation, thereby restraining the proliferation and differentiation of these cells, which is relevant in allergic responses. biorxiv.org

Mitochondrial Function: As a potential ligand for TSPO, the dipeptide may influence mitochondrial functions. TSPO is implicated in mitochondrial bioenergetics, oxidative stress, and Ca2+ homeostasis. nih.gov TSPO ligands can have varied, specific effects on mitochondrial respiration and membrane potential. nih.gov Furthermore, TSPO has been found to associate with NADPH oxidase 2 (NOX2) in microglia, a protein complex involved in the production of reactive oxygen species. nih.gov

Interactive Data Tables

Table 1: Receptor Interactions of this compound and Related Compounds

| Compound/Component | Receptor Target | Receptor Family | Key Finding | Reference(s) |

|---|---|---|---|---|

| L-Phenylalanine | Calcium-Sensing Receptor (CaSR) | Class C GPCR | Acts as a positive allosteric modulator, increasing sensitivity to Ca2+. | researchgate.netnih.govnih.gov |

| L-Phenylalanine | GPR12, GPR84, GPR88 | Class A GPCR | Activates several orphan GPCRs. | scholaris.cascholaris.ca |

| fMLP (analog) | Formyl Peptide Receptor (FPR1) | Class A GPCR | Binds to initiate leukocyte chemoattraction and differentiation signals. | genscript.comnih.gov |

Table 2: Influence on Cellular Processes

| Cellular Process | Research Model | Compound Studied | Key Effect | Reference(s) |

|---|---|---|---|---|

| Apoptosis | Murine Neurons | fMLP | Induces apoptosis via NO-dependent caspase-9 activation. | nih.gov |

| Chemoattraction | Human Leukocytes | fMLP | Potent chemoattractant for neutrophils and macrophages. | wikipedia.orgnih.gov |

| Cell Differentiation | Human Mesenchymal Stem Cells | fMLP | Promotes osteoblast differentiation. | nih.gov |

| Immune Regulation | Human Th2 Cells | L-Phenylalanine | Acts as a metabolic checkpoint, restraining proliferation. | biorxiv.org |

Metabolic Regulation and Physiological Responses in Research Models

The constituent amino acids of this compound are known to be involved in metabolic signaling pathways, particularly those originating in the gut that regulate energy homeostasis.

The aromatic amino acid L-phenylalanine is a potent stimulator of the release of several gut hormones that play crucial roles in digestion and satiety. nih.govnih.gov This effect is primarily mediated by the Calcium-Sensing Receptor (CaSR), which is expressed on enteroendocrine cells in the gastrointestinal tract. nih.govnih.govnih.gov When L-phenylalanine binds to the CaSR, it triggers a signaling cascade that results in the secretion of hormones such as cholecystokinin (CCK), glucagon-like peptide-1 (GLP-1), and peptide YY (PYY). nih.govnih.govphysiology.orgnih.govduke.edu

Cholecystokinin (CCK): In human studies, oral administration of L-phenylalanine has been shown to significantly increase plasma CCK levels. nih.govpsu.edu For instance, a 10g dose of L-phenylalanine increased CCK levels from a basal 1.10 pmol/L to 5.49 pmol/L within 20 minutes. nih.govpsu.edu CCK is known to slow gastric emptying and stimulate gallbladder contraction, contributing to the feeling of fullness. duke.edunih.govpsu.edu

Glucagon-like peptide-1 (GLP-1): In rodent models, L-phenylalanine administration has been demonstrated to stimulate GLP-1 release both in vitro from STC-1 cells and in vivo. nih.govnih.govendocrine-abstracts.org GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion and also acts as a satiety signal in the brain. youtube.com

Peptide YY (PYY): L-phenylalanine has also been found to stimulate the release of PYY in rodents. nih.govnih.gov PYY is another gut hormone that is released post-prandially and contributes to the reduction of appetite. nih.govnih.gov

Given that this compound contains L-phenylalanine, it is plausible that it could modulate the release of these gut hormones, thereby influencing metabolic processes.

Table 2: Effect of L-phenylalanine on Gut Hormone Release

| Hormone | Model | Key Finding | Reference(s) |

|---|---|---|---|

| Cholecystokinin (CCK) | Humans | 10g of L-phenylalanine increased plasma CCK from 1.10 to 5.49 pmol/L. | nih.gov, psu.edu |

| Glucagon-like peptide-1 (GLP-1) | Rodents (in vivo & in vitro) | L-phenylalanine stimulated GLP-1 secretion, an effect attenuated by a CaSR antagonist. | nih.gov, endocrine-abstracts.org, nih.gov |

| Peptide YY (PYY) | Rodents | L-phenylalanine stimulated PYY release. | nih.gov, nih.gov |

This table summarizes findings related to L-phenylalanine, a component of this compound.

The modulation of gut hormone release by L-phenylalanine has direct consequences for appetite regulation. The increased levels of anorectic hormones like CCK, GLP-1, and PYY, coupled with a potential decrease in the orexigenic hormone ghrelin, contribute to a reduction in food intake. nih.govnih.gov

Studies in both humans and rodents have demonstrated the appetite-suppressing effects of L-phenylalanine. nih.govnih.govnih.govpsu.edu In humans, a 10g dose of L-phenylalanine taken before a meal led to a significant reduction in caloric intake compared to a placebo. nih.govpsu.edu This reduction in food consumption was associated with a greater sensation of fullness. nih.govpsu.edu Similarly, oral administration of L-phenylalanine in rodents acutely reduced food intake, and chronic administration led to decreased food intake and body weight in diet-induced obese mice. nih.govnih.govendocrine-abstracts.org This anorectic effect is believed to be mediated, at least in part, by the stimulation of the aforementioned gut hormones and their subsequent signaling to appetite-regulating centers in the brain, such as the hypothalamus and brainstem. endocrine-abstracts.orgendocrine-abstracts.org The activation of the CaSR by L-phenylalanine appears to be a key initial step in this pathway. nih.govnih.govnih.govendocrine-abstracts.orgendocrine-abstracts.org

Table 3: Effect of L-phenylalanine on Appetite Regulation

| Model | Key Finding | Mechanism | Reference(s) |

|---|---|---|---|

| Humans | 10g of L-phenylalanine reduced calorie intake from ~1,587 kcal to ~1,089 kcal. | Increased sensation of fullness, associated with CCK release. | nih.gov, psu.edu, researchgate.net |

| Rodents (rats and mice) | Oral administration of L-phenylalanine acutely reduced food intake. | Stimulation of anorectic gut hormones (GLP-1, PYY) and suppression of orexigenic ghrelin. | nih.gov, nih.gov, researchgate.net |

This table summarizes findings related to L-phenylalanine, a component of this compound.

L Leucyl L Phenylalanine Methylamide in Peptidomimetic and Drug Discovery Research

Design Principles for Peptidomimetic Agents Utilizing Non-Canonical Amino Acids

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. A key strategy in the design of peptidomimetics is the incorporation of non-canonical amino acids (ncAAs). These are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code.

The introduction of ncAAs can confer several advantages:

Increased Proteolytic Stability: The peptide backbone can be modified to resist degradation by proteases.

Conformational Constraints: ncAAs can be used to lock the peptide into a specific, biologically active conformation.

Novel Side-Chain Functionalities: The introduction of unique side chains can lead to new or enhanced interactions with biological targets.

Exploration in Peptide-Based Drug Development Strategies

Peptide-based drugs have emerged as a significant class of therapeutics due to their high specificity and potency. L-Leucyl-L-phenylalanine methylamide is utilized in research focused on pharmaceutical development, where it is explored for its potential to enhance the bioavailability of therapeutic agents. chemimpex.com Its role as a building block in peptide synthesis is crucial for the development of new medications. chemimpex.com

The exploration of this dipeptide in drug development is multifaceted:

Metabolic Studies: It is a candidate for research into metabolic disorders. chemimpex.com

Neuroscience Research: The compound is studied for its potential effects on neurotransmitter systems. chemimpex.com

While specific drug development programs centered solely on this compound are not extensively documented in publicly available literature, its application as a synthetic intermediate is a key aspect of its contribution to the field.

Applications as Ligands for Specific Biological Targets (Pre-clinical)

Development of Therapeutic Formulations with Enhanced Stability and Bioactivity

A significant challenge in the development of peptide-based drugs is their inherent instability and poor bioavailability. This compound is noted for its structural characteristics that may confer enhanced stability and bioactivity, making it a good candidate for research in therapeutic formulations. chemimpex.com The methylamide group at the C-terminus can protect the dipeptide from carboxypeptidase degradation, which is a common pathway for peptide metabolism. This modification is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a peptide. However, detailed studies on specific therapeutic formulations containing this compound and their characterized stability and bioactivity profiles are not extensively reported.

Assessment of Antimicrobial Activity of Dipeptide Hydrogels

Dipeptide hydrogels have emerged as a promising class of biomaterials with potential applications in drug delivery and as antimicrobial agents. The self-assembly of dipeptides into nanofibrous networks can create hydrogels with inherent or incorporated antimicrobial properties. Research has shown that surfactants derived from phenylalanine esters can exhibit good antimicrobial activity, particularly against Gram-positive bacteria. researchgate.netnih.gov Furthermore, the introduction of L-phenylalanine into antimicrobial peptides has been shown to enhance their selective antibacterial activity. nih.gov

While these findings highlight the potential of phenylalanine-containing peptides in antimicrobial applications, there is currently no specific research available that assesses the antimicrobial activity of hydrogels formed from this compound. The investigation into whether this specific dipeptide derivative can form hydrogels and if those hydrogels possess antimicrobial properties remains an open area for future research.

Advanced Research Methodologies and Future Directions

Integration of Biophysical Chemistry and Cheminformatics in Ligand Binding Studies

The study of how L-Leucyl-L-phenylalanine methylamide interacts with biological targets is crucial for understanding its potential therapeutic applications. Modern research increasingly relies on a synergistic approach that combines biophysical techniques with computational methods to elucidate the intricacies of ligand binding.

Biophysical techniques offer direct experimental evidence of binding events. A variety of methods can be employed to characterize the interaction between this compound and its potential protein partners. These techniques provide valuable data on binding affinity, kinetics, and thermodynamics.

Interactive Table: Biophysical Techniques for Ligand Binding Analysis

| Technique | Information Provided | Application to this compound |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity). | Can be used to quantify the binding affinity of this compound to a target protein and understand the driving forces of the interaction. |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rates) and binding affinity. | Allows for the detailed characterization of the kinetics of this compound binding to an immobilized target. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the three-dimensional structure of the ligand-protein complex in solution and can identify the specific atoms involved in the interaction. | Can be used to determine the solution structure of this compound when bound to its receptor and map the binding site. |

| Fluorescence Spectroscopy | Monitors changes in the fluorescence properties of a molecule upon binding, which can be used to determine binding affinity and stoichiometry. | Can be employed in high-throughput screening assays to identify proteins that bind to a fluorescently labeled version of this compound. |

Cheminformatics, on the other hand, utilizes computational models to predict and analyze ligand-protein interactions. Molecular docking simulations, for instance, can predict the preferred binding pose of this compound within the active site of a target protein. These computational approaches can screen large virtual libraries of compounds and prioritize candidates for experimental testing, thus accelerating the discovery process. The integration of experimental biophysical data with computational predictions provides a more comprehensive and robust understanding of ligand binding than either approach alone.

Interdisciplinary Approaches in Peptide Research and Chemical Biology

The investigation of this compound benefits significantly from interdisciplinary collaborations that bridge peptide chemistry, chemical biology, and medicine. This compound serves as a valuable building block in peptide synthesis, allowing for the creation of more complex molecules with tailored biological activities. chemimpex.com

Chemical biologists can utilize synthetic analogs of this compound to probe biological systems. For example, by incorporating unnatural amino acids or fluorescent tags, researchers can create molecular probes to visualize and study specific biological processes. The synthesis and biological evaluation of analogs of similar tripeptides, such as For-Met-Leu-Phe-OMe, have demonstrated how modifications to the phenylalanine residue can significantly impact biological activity, including chemotaxis and superoxide (B77818) anion production in neutrophils. nih.gov This highlights the potential for creating a diverse library of this compound derivatives with a range of functional properties.

The development of such molecular probes can aid in understanding the roles of peptides in cellular signaling and other physiological functions. These tools are instrumental in dissecting complex biological pathways and identifying the specific molecular interactions that govern cellular behavior.

Identification of Untapped Biological Pathways and Novel Therapeutic Targets

A key area of future research for this compound is the identification of previously unknown biological pathways and novel therapeutic targets. Its structural similarity to natural dipeptides suggests that it may interact with a variety of proteins, including enzymes, receptors, and transport proteins.

One potential avenue of exploration is its role in metabolic disorders and neuroscience. chemimpex.com For instance, studies on the calcium-sensing receptor (CaSR) have shown that L-phenylalanine can act as a positive allosteric modulator, enhancing the receptor's sensitivity to calcium. nih.gov This suggests that dipeptides containing phenylalanine, such as this compound, could potentially modulate the activity of such receptors and influence related signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying L-Leucyl-L-phenylalanine methylamide in biological matrices?

- Methodological Answer : Utilize liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV detection. For quantification, prepare calibration curves using synthetic standards and validate with spike-recovery experiments in relevant matrices. Structural confirmation can be achieved via tandem MS (MS/MS) fragmentation patterns. These methods are standard for peptide detection in metabolomic studies .

Q. How is this compound synthesized, and what purification steps are critical?

- Methodological Answer : Synthesize via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. After coupling L-phenylalanine methylamide to L-leucine, deprotect and cleave the peptide from the resin using trifluoroacetic acid (TFA). Purify via reverse-phase HPLC with a C18 column, using acetonitrile/water gradients. Confirm purity (>95%) via analytical HPLC and characterize using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Q. What structural features of this compound influence its stability in aqueous solutions?

- Methodological Answer : The methylamide group reduces hydrogen-bonding potential compared to free carboxylic acids, enhancing lipophilicity and resistance to hydrolysis. Stability assays under varying pH (e.g., 2–9) and temperatures (4–37°C) should be conducted, monitored via HPLC. The peptide’s β-turn conformation, stabilized by intramolecular hydrogen bonds (e.g., BocCO to NHMe groups), may further enhance stability .

Advanced Research Questions

Q. How can conformational dynamics of this compound be analyzed to correlate structure with biological activity?

- Methodological Answer : Employ vibrational circular dichroism (VCD) and 2D-NMR to study solution-state conformations. For solid-state analysis, use X-ray crystallography to resolve hydrogen-bonding patterns (e.g., type II β-turns). Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) can predict conformational flexibility and ligand-receptor interactions .

Q. What experimental strategies resolve contradictions in reported pharmacological activities of methylamide-containing peptides?

- Methodological Answer : Address discrepancies (e.g., anticancer efficacy in some models but not others) by standardizing assay conditions: use isogenic cell lines, control for peptide stability, and validate target engagement via knockdown/overexpression studies. Compare pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) across models. Meta-analyses of dose-response curves and binding affinity assays (e.g., SPR) can clarify structure-activity relationships .

Q. How do intramolecular hydrogen bonds in this compound affect its spectroscopic signatures?

- Methodological Answer : IR spectroscopy can identify NH stretching frequencies (e.g., ~3300 cm⁻¹ for hydrogen-bonded NH groups). In NMR, downfield shifts of methylamide protons (δ 7.5–8.5 ppm in DMSO-d₆) indicate hydrogen bonding. Compare spectra in solvents of varying polarity (e.g., chloroform vs. DMSO) to assess solvent-dependent conformational changes .

Q. What computational approaches predict the bioavailability of this compound?

- Methodological Answer : Use in silico tools like SwissADME to estimate logP (lipophilicity), polar surface area, and P-glycoprotein substrate potential. Validate with Caco-2 permeability assays. Molecular docking against serum albumin (PDB: 1BM0) can predict plasma protein binding, while MD simulations model membrane translocation .

Data Analysis & Validation

Q. How should researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine orthogonal techniques:

- HPLC : Use a gradient elution (5–95% acetonitrile in 0.1% TFA) with UV detection at 214 nm.

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and isotopic pattern via high-resolution MS (HRMS).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance <0.4%).

- NMR : Assign all protons and carbons; absence of extraneous peaks confirms purity .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?

- Methodological Answer : Fit dose-response data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For high-throughput screens, apply Z’-factor analysis to validate assay robustness. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.